(S)-2-((Methylsulfonyl)oxy)propanoic acid
Overview
Description
(S)-2-((Methylsulfonyl)oxy)propanoic acid is an organic compound characterized by the presence of a methylsulfonyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, these transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Mode of Action
The compound’s mode of action involves the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . This transformation is difficult due to the high activation energy of the hydroxyl group at the α position of the carboxyl group . A metal-free catalytic system has been reported for the highly selective transformation of bio-based LA to PA .
Biochemical Pathways
It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . These transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Pharmacokinetics
Drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration .
Result of Action
The result of the action of (S)-2-((Methylsulfonyl)oxy)propanoic acid is the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . Under the optimal reaction conditions, a >99% yield of PA can be obtained from LA .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, in the case of sulfonylation reactions using potassium/sodium metabisulfite, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions . Additionally, transition metal catalysis is applied in the reactions for the synthesis of sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid typically involves the esterification of (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
(S)-2-Hydroxypropanoic acid+Methanesulfonyl chloride→(S)-2-((Methylsulfonyl)oxy)propanoic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of (S)-2-hydroxypropanoic acid.
Substitution: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: this compound can be converted to (S)-2-oxo-propanoic acid.
Reduction: (S)-2-hydroxypropanoic acid.
Substitution: Corresponding amides or thiol esters.
Scientific Research Applications
(S)-2-((Methylsulfonyl)oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
(S)-2-Hydroxypropanoic acid: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonic acid: Contains the sulfonyl group but lacks the propanoic acid backbone.
(S)-2-((Methylsulfonyl)oxy)butanoic acid: Similar structure but with an additional carbon in the backbone, leading to different chemical properties.
Uniqueness: (S)-2-((Methylsulfonyl)oxy)propanoic acid is unique due to the presence of both the methylsulfonyl and propanoic acid groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2S)-2-methylsulfonyloxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456516 | |
Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66423-08-3 | |
Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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